5-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-1-(2-fluorophenyl)tetrazole
Overview
Description
5-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-1-(2-fluorophenyl)tetrazole is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a tetrazole ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-1-(2-fluorophenyl)tetrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzodioxole Ring: This step involves the reaction of catechol with a halomethane derivative to form the benzodioxole ring.
Introduction of the Chlorine Atom: Chlorination of the benzodioxole ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Tetrazole Ring: The tetrazole ring is synthesized via a involving an azide and a nitrile derivative.
Coupling Reactions: The final step involves coupling the benzodioxole and tetrazole intermediates using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-1-(2-fluorophenyl)tetrazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: Halogen atoms can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
5-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-1-(2-fluorophenyl)tetrazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and mechanisms.
Mechanism of Action
The mechanism of action of 5-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-1-(2-fluorophenyl)tetrazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases or proteases, which play crucial roles in cellular signaling and metabolism.
Pathway Modulation: By targeting specific pathways, the compound can induce apoptosis or cell cycle arrest in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: Shares the benzodioxole ring but lacks the tetrazole and fluorophenyl groups.
1-(2-Fluorophenyl)tetrazole: Contains the tetrazole and fluorophenyl groups but lacks the benzodioxole ring.
Uniqueness
5-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-1-(2-fluorophenyl)tetrazole is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-1-(2-fluorophenyl)tetrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN4O2S/c16-10-6-14-13(22-8-23-14)5-9(10)7-24-15-18-19-20-21(15)12-4-2-1-3-11(12)17/h1-6H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRFWLKRWJTIFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CSC3=NN=NN3C4=CC=CC=C4F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.